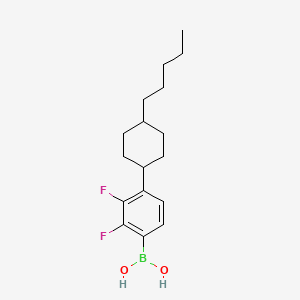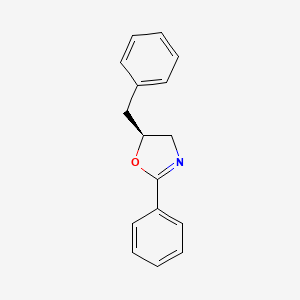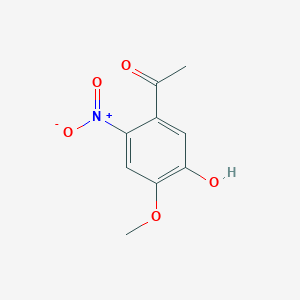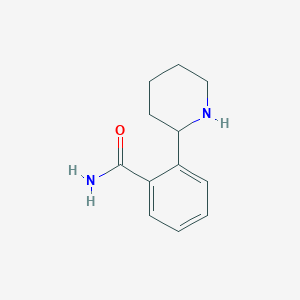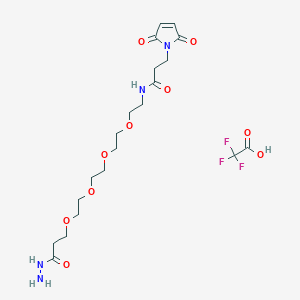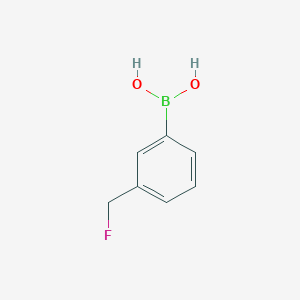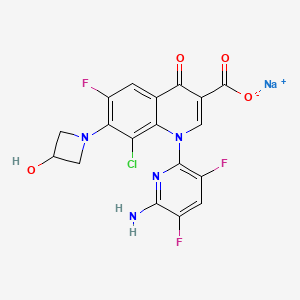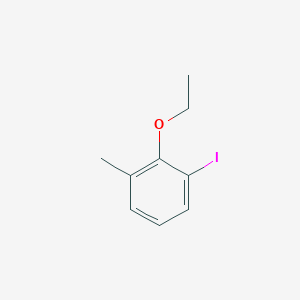
2-Ethoxy-3-iodotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-iodotoluene is an organic compound that belongs to the class of iodotoluenes It is characterized by the presence of an ethoxy group (-OCH2CH3) and an iodine atom attached to a toluene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-iodotoluene typically involves the iodination of 2-ethoxytoluene. One common method is the electrophilic aromatic substitution reaction, where 2-ethoxytoluene is treated with iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Fractional distillation or recrystallization techniques may be employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-3-iodotoluene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-ethoxy-3-methoxytoluene.
Oxidation: Products include 2-ethoxy-3-iodobenzaldehyde or 2-ethoxy-3-iodobenzoic acid.
Reduction: Products include 2-ethoxy-3-iodocyclohexane.
Aplicaciones Científicas De Investigación
2-Ethoxy-3-iodotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-iodotoluene involves its reactivity towards various chemical reagents. The iodine atom, being a good leaving group, facilitates substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
- 2-Iodotoluene
- 3-Iodotoluene
- 4-Iodotoluene
Comparison: 2-Ethoxy-3-iodotoluene is unique due to the presence of both an ethoxy group and an iodine atom on the toluene ring. This combination imparts distinct reactivity compared to other iodotoluenes, making it valuable for specific synthetic applications .
Propiedades
Fórmula molecular |
C9H11IO |
|---|---|
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
2-ethoxy-1-iodo-3-methylbenzene |
InChI |
InChI=1S/C9H11IO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 |
Clave InChI |
XYRHWYPFDUFTHT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC=C1I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)




